molecular formula C14H15N3O B11869692 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone CAS No. 70575-38-1

3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B11869692
CAS No.: 70575-38-1
M. Wt: 241.29 g/mol
InChI Key: CCDHIIZKBXUFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Azabicyclo[310]hexan-6-yl)-2-methylquinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core structure with a bicyclic azabicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency, potentially utilizing continuous flow chemistry techniques and advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and azabicyclohexane-containing molecules. Examples include:

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • 2-Methylquinazolin-4(3H)-one derivatives

Uniqueness

3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

70575-38-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3-(6-azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C14H15N3O/c1-9-15-11-6-3-2-5-10(11)14(18)16(9)17-12-7-4-8-13(12)17/h2-3,5-6,12-13H,4,7-8H2,1H3

InChI Key

CCDHIIZKBXUFID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.